molecular formula C9H14BrN5O2 B8443789 (5-Bromo-3-hydrazino-pyrazin-2-yl)-carbamic acid tert-butyl ester

(5-Bromo-3-hydrazino-pyrazin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8443789
M. Wt: 304.14 g/mol
InChI Key: GURBLVULVPXPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-3-hydrazino-pyrazin-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H14BrN5O2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14BrN5O2

Molecular Weight

304.14 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-hydrazinylpyrazin-2-yl)carbamate

InChI

InChI=1S/C9H14BrN5O2/c1-9(2,3)17-8(16)14-6-7(15-11)13-5(10)4-12-6/h4H,11H2,1-3H3,(H,13,15)(H,12,14,16)

InChI Key

GURBLVULVPXPAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1NN)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester (600 mg, 1.7 mmol) was dissolved in dioxane (10 mL) and cooled on an ice bath. Hydrazine monohydrate (3 mL, 61.7 mmol) was added and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo and the remaining residue was re-dissolved in a mixture of ethylacetate, water and brine. The phases were separated and the aqeuous phase was extracted with ethyl acetate (3×30 mL). The combined organic phases were washed with brine, dried over sodium sulphate, filtrated and concentrated in vacuo to give (5-bromo-3-hydrazino-pyrazin-2-yl)-carbamic acid tert-butyl ester as the crude product.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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